Potent RXR agonist (Ki values are 30.5, 16.4, 19.7, >1000 for RXRα, RXRβ, RXRγ and RAR respectively). Inhibits neurodegeneration and displays anticancer activity in vivo and in vitro. Blood-brain barrier permeable.
Bexarotene is an agonist of retinoid X receptors (RXRs; EC50s = 28, 25, and 20 nM for RXRα, RXRβ, and RXRγ, respectively, in reporter assays). It is selective for RXRs over retinoic acid receptors (RARs; EC50s = >10 µM for RARα, RARβ, and RARγ). Bexarotene (10 µM) induces apoptosis in MJ, HuT 78, and HH cutaneous T cell lymphoma (CTCL) cells, as well as inhibits lung metastasis and angiogenesis in A549 and MDA-MB-231 mouse xenograft models when administered at a dose of 100 mg/kg per day. It reduces increased brain interstitial fluid levels of amyloid-β (1-40) (Aβ40) and Aβ42 in the APP/PS1 transgenic mouse model of Alzheimer’s disease. It also reduces viral load in the culture supernatant of Vero E6 cells infected with severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2; EC90 = 9.4 µM) and inhibits SARS-CoV-2 replication in a plaque reduction assay (EC50 = 2.01 µM). Formulations containing bexarotene have been used in the treatment of CTCL.
Bexarotene is a synthetic retinoic acid agent with potential antineoplastic, chemopreventive, teratogenic and embryotoxic properties. Bexarotene selectively binds to and activates retinoid X receptors (RXRs), thereby inducing changes in gene expression that lead to cell differentiation, decreased cell proliferation, apoptosis of some cancer cell types, and tumor regression. (NCI04)
Bexarotene is a retinoid analogue that is used to treat the skin manifestations of cutaneous T cell lymphoma (CTCL). Bexarotene therapy is associated with a high rate of serum enzyme elevations and rare instances of clinically apparent acute liver injury.
Bexarotene, also known as targretin or 3-methyl-ttneb, belongs to the class of organic compounds known as retinoids. These are oxygenated derivatives of 3, 7-dimethyl-1-(2, 6, 6-trimethylcyclohex-1-enyl)nona-1, 3, 5, 7-tetraene and derivatives thereof. Bexarotene is a drug which is used orally for the treatment of skin manifestations of cutaneous t-cell lymphoma (ctcl) in patients who are refractory to at least one prior systemic therapy. also used topically for the treatment of skin lesions in early (stage ia and ib) ctcl in patients who experience refractory or persistent disease with the use of other therapies or are intolerant of other therapies. Bexarotene exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Bexarotene has been detected in multiple biofluids, such as urine and blood. Within the cell, bexarotene is primarily located in the cytoplasm and membrane (predicted from logP).